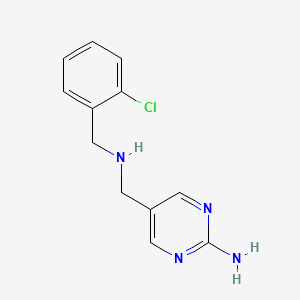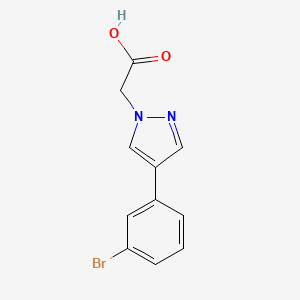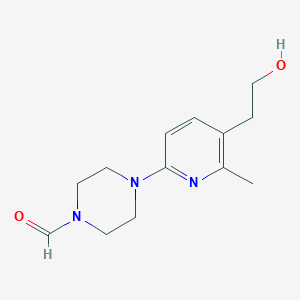
4-(5-(2-Hydroxyethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-(2-Hydroxyethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound that features a piperazine ring substituted with a hydroxyethyl group and a methylpyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(2-Hydroxyethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step reactions. One common method includes the reaction of 2-hydroxyethylpiperazine with 2-chloro-6-methylpyridine under basic conditions to form the intermediate product. This intermediate is then subjected to formylation using reagents such as Vilsmeier-Haack reagent to introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-(2-Hydroxyethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 4-(5-(2-Carboxyethyl)-6-methylpyridin-2-yl)piperazine-1-carboxylic acid
Reduction: 4-(5-(2-Hydroxyethyl)-6-methylpyridin-2-yl)piperazine-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-(5-(2-Hydroxyethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: Potential use in the development of new materials and chemical processes
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole derivatives: These compounds also contain piperazine rings and have been studied for their antimicrobial properties.
Pyrazinamide derivatives: These compounds are used as anti-tubercular agents and share structural similarities with the piperazine ring.
Uniqueness
4-(5-(2-Hydroxyethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Formule moléculaire |
C13H19N3O2 |
|---|---|
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
4-[5-(2-hydroxyethyl)-6-methylpyridin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C13H19N3O2/c1-11-12(4-9-17)2-3-13(14-11)16-7-5-15(10-18)6-8-16/h2-3,10,17H,4-9H2,1H3 |
Clé InChI |
HTZZVIJOZDEGDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)N2CCN(CC2)C=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B11805358.png)
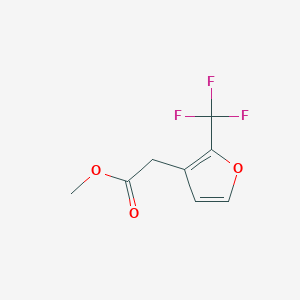
![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate](/img/structure/B11805363.png)
![3-Mercapto-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B11805384.png)
![N-Isopropyl-1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11805389.png)
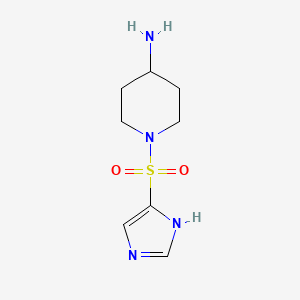

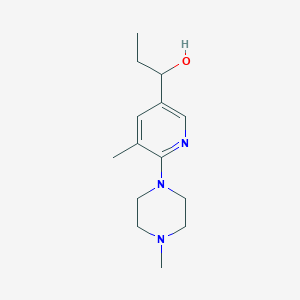
![2-(3,5-Dichlorophenyl)-6-ethylbenzo[d]thiazole](/img/structure/B11805407.png)
